

physicochemical properties of 1,3-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,3-Dichloroisoquinoline	
Cat. No.:	B189448	Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a core structure in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of two reactive chlorine atoms at positions 1 and 3 makes it a versatile building block in modern organic synthesis.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and reactivity, tailored for professionals in research and drug development.

Physicochemical Properties

1,3-Dichloroisoquinoline presents as a white to brown crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ Cl ₂ N	[4]
Molecular Weight	198.05 g/mol	[4][5]
Melting Point	121-122 °C	[4]
120-125 °C		
Boiling Point	307 °C	
Appearance	White to brown crystalline powder	[3]
Off-white to gray solid	[5]	
Solubility	Soluble in DMSO (25 mg/mL)	[5]
pKa (Predicted)	-1.49 ± 0.50	
CAS Number	7742-73-6	[4][5]

Spectral Data

- Infrared (IR) Spectrum: Conforms to the structure.[3]
- ¹H NMR and ¹³C NMR: Spectral data are available and have been referenced in literature.[6]
- InChl Key: BRGZEQXWZWBPJH-UHFFFAOYSA-N
- SMILES: Clc1cc2cccc2c(Cl)n1[7]

Experimental Protocols

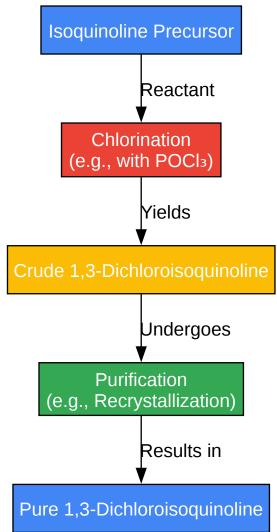
While a detailed, step-by-step protocol for the synthesis of **1,3-Dichloroisoquinoline** is not extensively published in a single source, a general synthetic procedure can be outlined based on analogous reactions for similar chlorinated isoquinoline derivatives. The synthesis typically involves the chlorination of a suitable isoquinoline precursor. A common method is the reaction of N-phenyl-2-cyanacetamide or related compounds with a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Protocol:

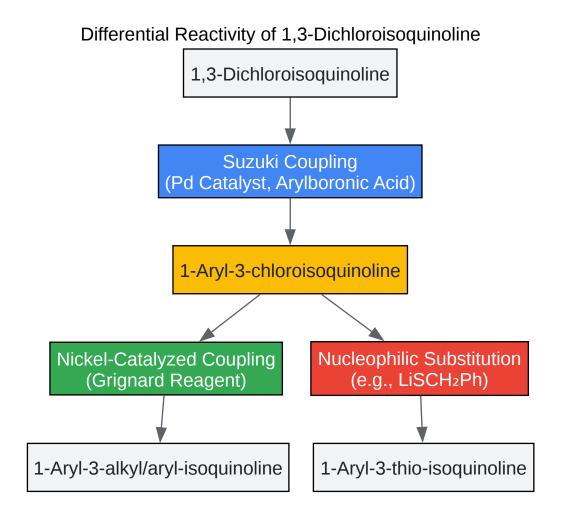
A plausible synthetic route involves the cyclization and subsequent chlorination of a precursor molecule. For instance, the reaction of an appropriate acetamide derivative with a dehydrating and chlorinating agent such as phosphorus oxychloride can yield the desired **1,3-dichloroisoquinoline**. The reaction is typically carried out under reflux conditions. Purification is generally achieved through recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactivity and Applications in Synthesis

1,3-Dichloroisoquinoline is a valuable intermediate in organic synthesis due to the differential reactivity of its two carbon-chlorine bonds.[8] This allows for selective and sequential functionalization, making it a key building block for a variety of substituted isoquinolines.[1]


The chlorine atom at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids.[8] This regioselectivity enables the synthesis of 1-aryl-3-chloroisoquinolines.[8] The remaining chlorine atom at the 3-position can then be modified through various reactions, including nickel-catalyzed reactions with Grignard reagents or direct nucleophilic displacement.[8] This stepwise functionalization provides a route to complex, multi-substituted isoquinoline derivatives.

Visualizations General Synthetic Workflow


The following diagram illustrates a general workflow for the synthesis and purification of **1,3-Dichloroisoquinoline**.

General Synthetic Workflow for 1,3-Dichloroisoquinoline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
- 3. 382410050 [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physicochemical properties of 1,3-Dichloroisoquinoline].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189448#physicochemical-properties-of-1-3-dichloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com